4-Bromo-2-(chloromethoxy)benzonitrile
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Overview
Description
4-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-(chloromethoxy)benzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate can then be further reacted with methanol and a suitable chlorinating agent to introduce the chloromethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted benzonitriles.
- Oxidation can produce benzoic acid derivatives.
- Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
4-Bromo-2-chlorobenzonitrile: A closely related compound with similar reactivity but lacking the chloromethoxy group.
4-Bromobenzonitrile: Another similar compound, which lacks both the chlorine and chloromethoxy groups.
Uniqueness: 4-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications.
Properties
Molecular Formula |
C8H5BrClNO |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11)8(3-7)12-5-10/h1-3H,5H2 |
InChI Key |
ZEACSWZXKWQIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCl)C#N |
Origin of Product |
United States |
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